molecular formula C19H14N2O4S B14364505 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- CAS No. 92683-72-2

9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-

Cat. No.: B14364505
CAS No.: 92683-72-2
M. Wt: 366.4 g/mol
InChI Key: JXYHYZVSJWWJTB-UHFFFAOYSA-N
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Description

9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro-: is a derivative of carbazole, an aromatic heterocyclic organic compound. Carbazole and its derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- typically involves the nitration of 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the desired nitro compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structural features make it suitable for the development of novel organic semiconductors and conducting polymers .

Biology and Medicine: Research has shown that carbazole derivatives possess various biological activities, including antibacterial, antifungal, and anticancer properties. The nitro and sulfonyl groups in 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- may enhance its biological activity and make it a potential candidate for drug development .

Industry: In the industrial sector, the compound can be used in the production of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.

Mechanism of Action

The mechanism of action of 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may also play a role in enhancing the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: 9H-Carbazole, 9-[(4-methylphenyl)sulfonyl]-3-nitro- stands out due to the presence of both nitro and sulfonyl groups, which impart unique chemical and biological properties.

Properties

CAS No.

92683-72-2

Molecular Formula

C19H14N2O4S

Molecular Weight

366.4 g/mol

IUPAC Name

9-(4-methylphenyl)sulfonyl-3-nitrocarbazole

InChI

InChI=1S/C19H14N2O4S/c1-13-6-9-15(10-7-13)26(24,25)20-18-5-3-2-4-16(18)17-12-14(21(22)23)8-11-19(17)20/h2-12H,1H3

InChI Key

JXYHYZVSJWWJTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C42

Origin of Product

United States

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